2-Bromoterephthalic acid

Catalog No.
S661998
CAS No.
586-35-6
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoterephthalic acid

CAS Number

586-35-6

Product Name

2-Bromoterephthalic acid

IUPAC Name

2-bromoterephthalic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

QPBGNSFASPVGTP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Proteomics Research

-BrPTA is a crucial component in the cleavable cross-linker disuccinimidyl suberate (DSS), which plays a vital role in proteomics research. DSS covalently binds to primary amines present in protein molecules, enabling the identification and characterization of protein-protein interactions and protein complexes. This technique, known as cross-linking mass spectrometry (XL-MS), has revolutionized the understanding of protein function and cellular networks.

Organic Synthesis

2-BrPTA serves as a valuable starting material and intermediate in various organic synthesis reactions []. Its unique chemical structure, featuring a combination of a carboxylic acid group and a bromine atom, allows for diverse transformations. Researchers utilize 2-BrPTA in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals [, ].

2-Bromoterephthalic acid is an aromatic carboxylic acid characterized by the presence of a bromine atom at the second position relative to two carboxylic acid groups on the terephthalic acid backbone. Its chemical formula is C₈H₅BrO₄, and it has a molecular weight of 245.03 g/mol. This compound appears as a white crystalline solid at room temperature and is notable for its polar nature due to the electron-withdrawing bromine atom and the electron-donating carboxyl groups . The unique structure of 2-bromoterephthalic acid contributes to its reactivity and potential applications in various fields, including organic synthesis and proteomics research.

  • Act as a precursor for the synthesis of new bioactive molecules due to its reactive functional groups.
  • Participate in metal chelation due to the carboxyl groups, potentially impacting biological processes involving metal ions.
Due to its functional groups:

  • Bromination: It can be synthesized from terephthalic acid through bromination using bromine in the presence of a Lewis acid catalyst like aluminum chloride. The balanced chemical equation for this reaction is:
    C6H4(COOH)2+Br2C6H3Br(COOH)2+HBr\text{C}_6\text{H}_4(\text{COOH})_2+\text{Br}_2\rightarrow \text{C}_6\text{H}_3\text{Br}(\text{COOH})_2+\text{HBr}
  • Condensation Reactions: The carboxylic acid groups can participate in condensation reactions, forming esters or amides under appropriate conditions.
  • Metal Coordination: The carboxylic groups can form ionic bonds with metal ions, which may have implications in coordination chemistry.

The primary synthesis method for 2-bromoterephthalic acid involves:

  • Bromination of Terephthalic Acid: This method typically employs bromine (Br₂) in conjunction with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction selectively introduces a bromine atom into the aromatic ring of terephthalic acid, resulting in 2-bromoterephthalic acid.

Other synthetic routes may involve modifications of existing compounds or alternative halogenation methods, but these are less common.

2-Bromoterephthalic acid finds applications across various domains:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals .
  • Proteomics Research: Its role as a cross-linker in mass spectrometry has made it vital for studying protein interactions.
  • Catalysis: It is utilized as a catalyst in specific

Studies have shown that 2-bromoterephthalic acid interacts with various enzymes and proteins, particularly in proteomic applications. Its ability to form covalent bonds with primary amines enhances its utility in understanding protein-protein interactions through cross-linking mass spectrometry techniques . The compound's polar nature also influences its solubility and interaction profiles in biological systems.

Several compounds share structural similarities with 2-bromoterephthalic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Terephthalic AcidTwo carboxylic groups without halogenLacks bromine, making it less reactive
3-Bromoterephthalic AcidBromine at the third positionDifferent reactivity pattern compared to 2-bromoterephthalic acid
4-Bromoterephthalic AcidBromine at the fourth positionExhibits different sterics and electronic effects
Bromobenzoic AcidOne carboxylic group and one bromineSimpler structure with less functional diversity

2-Bromoterephthalic acid stands out due to its dual carboxylic functionalities combined with the electron-withdrawing effect of bromine at a specific position on the aromatic ring, which significantly influences its chemical reactivity and applications compared to these similar compounds.

Direct Bromination of Terephthalic Acid Derivatives

Nitric Acid-Mediated Bromination Mechanisms

Nitric acid-mediated bromination represents a fundamental approach for introducing bromine atoms into terephthalic acid derivatives through electrophilic aromatic substitution mechanisms [1] [2] [3]. The reaction proceeds via the formation of an active brominating species generated through the interaction of molecular bromine with concentrated nitric acid, creating a powerful electrophilic complex capable of attacking deactivated aromatic substrates.

The mechanistic pathway involves the initial formation of a bromine-nitric acid adduct, where concentrated nitric acid serves a dual role as both solvent and activating agent [1]. Research conducted by Andrievsky and colleagues demonstrated that terephthalic acid undergoes complete bromination in concentrated nitric acid when heated with bromine at temperatures ranging from 50°C to 55°C for 12 hours, yielding tetrabromoterephthalic acid in 65% yield [1]. This represents a significant improvement over traditional oleum-based methods, which previously required 76 hours at 125°C to achieve similar substitution patterns [1].

The reaction conditions significantly influence both the extent of bromination and product selectivity. At room temperature (20°C), the reaction proceeds selectively toward mono-bromination, while elevated temperatures favor poly-bromination [2] [3]. The presence of bromine in concentrated nitric acid fundamentally alters the nitrating capacity of the medium, redirecting the reaction pathway from nitration to bromination [2]. This mechanistic switch occurs because bromine competes more effectively for electrophilic attack on the aromatic ring under these specific conditions.

Temperature optimization studies reveal that the reaction rate follows Arrhenius kinetics, with reaction rates increasing exponentially with temperature [4] [5]. However, selectivity considerations necessitate careful temperature control. For mono-bromination of terephthalic acid derivatives, optimal temperatures range from 50°C to 65°C, balancing reaction rate with product selectivity [4]. Higher temperatures, while increasing reaction rates, promote multiple bromination events and may lead to decomposition of sensitive functional groups.

The concentration of nitric acid plays a critical role in determining reaction efficiency. Concentrated nitric acid (greater than 65% by weight) provides the necessary acidity to protonate and activate molecular bromine, forming the active electrophilic species [6]. Lower acid concentrations result in diminished bromination efficiency and competing nitration reactions [6].

Oleum-Based Halogenation Techniques

Oleum-based halogenation techniques utilize fuming sulfuric acid containing dissolved sulfur trioxide as the reaction medium for brominating terephthalic acid derivatives [1] [7]. This methodology represents one of the most established industrial approaches for achieving high degrees of bromination, particularly for the synthesis of heavily substituted brominated products.

The mechanism involves the generation of highly electrophilic bromine species through interaction with the superacidic oleum medium [7]. The sulfur trioxide component of oleum serves to further activate molecular bromine, creating an extremely powerful electrophilic brominating agent capable of attacking even strongly deactivated aromatic substrates [7]. This enhanced reactivity enables the bromination of compounds that are resistant to conventional bromination methods.

Industrial implementations typically employ oleum concentrations ranging from 10% to 20% sulfur trioxide by weight [1]. The reaction conditions require elevated temperatures between 102°C and 130°C, with reaction times extending from 6 to 76 hours depending on the desired degree of substitution [1]. For the synthesis of 5-bromoisophthalic acid, the process involves heating isophthalic acid with bromine in 20% oleum at 102°C to 107°C for 6 hours, often incorporating 2% to 3% iodine as a catalyst to enhance reaction rates [1].

The use of catalytic iodine in oleum-based systems merits particular attention. Iodine functions as a Lewis acid catalyst, coordinating with bromine to form more reactive iodine-bromine complexes [1]. This catalytic system enables lower reaction temperatures and shorter reaction times while maintaining high yields. The mechanism likely involves the formation of iodonium intermediates that facilitate bromine transfer to the aromatic substrate.

Process optimization considerations for oleum-based halogenation include careful control of temperature and concentration gradients to prevent localized overheating and subsequent decomposition reactions [8]. The highly exothermic nature of these reactions necessitates sophisticated heat removal systems and careful reactant addition protocols [8]. Temperature control becomes particularly critical when targeting specific substitution patterns, as higher temperatures favor thermodynamically controlled products over kinetically controlled ones.

Comparative analysis with nitric acid-mediated bromination reveals that oleum-based methods excel in achieving complete substitution patterns, as demonstrated by the synthesis of tetrabromoterephthalic acid in 79% yield [1]. However, the harsh reaction conditions and corrosive nature of oleum present significant process engineering challenges and environmental considerations that must be addressed in industrial implementations.

Alternative Synthetic Pathways

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions represent a modern and versatile approach to brominated terephthalic acid synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional electrophilic bromination methods [9] [10] [11]. These methodologies leverage the unique ability of transition metals to activate carbon-hydrogen bonds through oxidative addition, reductive elimination, and radical mechanisms.

Ruthenium-catalyzed meta-selective bromination has emerged as a particularly significant development in this field [9]. The methodology employs ruthenium complexes such as [{Ru(p-cymene)Cl₂}₂] in combination with tetrabutylammonium tribromide as the brominating agent [9]. The reaction mechanism proceeds through ortho-ruthenation of the substrate, creating an arylruthenium intermediate that exhibits a strong directing effect for functionalization at the carbon-hydrogen position para to the carbon-ruthenium bond [9]. This results in overall meta-substitution upon protonolysis of the carbon-ruthenium bond.

The mechanistic pathway involves several distinct stages. Initial coordination of the substrate to the ruthenium center occurs through the directing group, typically a nitrogen-containing heterocycle [9]. Subsequent cyclometalation creates the arylruthenium species, which then directs the incoming brominating reagent to the meta position relative to the original directing group [9]. This approach has demonstrated excellent yields ranging from 75% to 95% depending on substrate structure and reaction conditions [9].

Copper-catalyzed carbon-hydrogen bromination systems offer complementary selectivity patterns and have shown particular utility for distal functionalization [10] [12] [13]. The mechanism involves copper(II)/phenanthroline catalyst systems that generate azide radicals from nitrogen-containing precursors, which subsequently abstract hydrogen atoms from specific carbon-hydrogen bonds [10]. Research by Yu and colleagues demonstrated that this methodology can achieve selective bromination distal to directing groups through a carefully orchestrated sequence of hydrogen abstraction and bromine transfer steps [10].

The reaction begins with bromine-atom transfer from BrN₃ to the copper center, occurring via a small energy barrier at the singlet-triplet state seam of crossing [13]. The presence of nitrogen-hydrogen bonds in the substrate proves critically important, acting as directing groups to enhance catalyst-substrate interaction stability [13]. Carbon-centered radical formation occurs through direct carbon-hydrogen dehydrogenation by the copper-coordinated azide radical, rather than through previously proposed nitrogen-hydrogen bond dehydrogenation pathways [13].

Palladium-catalyzed approaches focus primarily on purification and upgrading of crude brominated products rather than direct bromination [14] [15]. These systems typically employ palladium on carbon catalysts in the presence of carbon monoxide and hydrogen for the reduction of carbonyl impurities [15]. The process operates at elevated temperatures (200°C to 330°C) and pressures (15 bar), effectively converting aldehydic impurities to more easily separable alcohols or carboxylic acids [15].

Optimization of transition metal-catalyzed systems requires careful consideration of ligand selection, temperature control, and stoichiometry [11]. Ligand effects prove particularly pronounced in ruthenium systems, where phosphine or nitrogen-containing ligands can dramatically alter both reactivity and selectivity [11]. Temperature optimization typically involves balancing reaction rate against catalyst stability and product selectivity, with most systems operating between 25°C and 150°C [11].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis represents a transformative approach to brominated terephthalic acid synthesis, offering dramatic reductions in reaction times while often improving yields and selectivity [16] [17] [18]. The methodology exploits microwave radiation to provide rapid and uniform heating through direct molecular interaction rather than conventional heat transfer mechanisms.

The fundamental advantage of microwave heating lies in its ability to provide rapid temperature elevation and uniform heating throughout the reaction mixture [19]. This contrasts sharply with conventional heating methods, which rely on heat transfer from external sources and often create temperature gradients that can lead to side reactions and reduced selectivity [19]. Microwave heating can accelerate reactions by up to two orders of magnitude compared to conventional heating methods [19].

Symmetrical dithioamide synthesis from terephthalic acid derivatives exemplifies the power of microwave-assisted methodologies [16] [18]. The process involves a three-step sequence beginning with amino acid esterification, followed by amide bond formation with terephthalic acid dichloride, and concluding with thionation using Lawesson's reagent [16]. Microwave irradiation dramatically reduces reaction times from days to minutes while improving overall yields [16].

The first step involves converting amino acids to their methyl ester hydrochlorides through reaction with thionyl chloride in methanol under microwave conditions [18]. Conventional heating typically requires several hours, while microwave irradiation completes the transformation in 4 minutes [18]. The enhanced rate results from improved mass transfer and more efficient energy transfer to the reaction components [18].

Amide bond formation between amino acid esters and terephthalic acid dichloride proceeds in 2 minutes under microwave conditions compared to several hours using conventional heating [18]. The addition of triethylamine as a base and dichloromethane as solvent provides optimal conditions for this transformation [18]. The rapid heating minimizes side reactions and decomposition pathways that can compete under prolonged conventional heating conditions [18].

The final thionation step using Lawesson's reagent represents perhaps the most dramatic improvement under microwave conditions [18]. This transformation typically requires extended heating periods under conventional conditions but proceeds smoothly in 3 minutes under microwave irradiation [18]. The enhanced reactivity results from improved solvation dynamics and more efficient energy transfer to the sulfur-containing reagent [18].

Process optimization for microwave-assisted synthesis requires careful attention to power settings, temperature control, and reaction vessel design [17] [19]. Power optimization typically involves ramping studies to identify the minimum energy input required for effective heating while avoiding overheating and decomposition [17]. Temperature monitoring becomes critical, as microwave heating can create localized hot spots that may not be detected by conventional temperature measurement techniques [17].

Solvent selection plays a crucial role in microwave-assisted synthesis, as the dielectric properties of the solvent determine the efficiency of energy absorption [19]. Polar solvents with high dielectric constants, such as dimethylformamide and dimethyl sulfoxide, couple efficiently with microwave radiation and provide rapid heating [19]. Non-polar solvents may require the addition of microwave-absorbing additives to achieve effective heating [19].

Scale-up considerations for microwave-assisted synthesis present unique challenges related to penetration depth and energy distribution [19]. Microwave radiation typically penetrates only a few centimeters into liquid media, requiring careful reactor design to ensure uniform heating in larger reaction volumes [19]. Continuous flow microwave reactors offer promising solutions for industrial implementation, providing the benefits of microwave heating while enabling larger-scale processing [19].

Purification and Crystallization Protocols

Purification and crystallization protocols for brominated terephthalic acid derivatives require specialized approaches that account for the unique physical and chemical properties imparted by bromine substitution [20] [21] [22]. These protocols must achieve the high purity levels demanded by industrial applications while maintaining cost-effectiveness and environmental sustainability.

Recrystallization from aqueous media represents the most widely employed purification method for brominated aromatic carboxylic acids [21] [22]. The process exploits the temperature-dependent solubility characteristics of these compounds, with significantly higher solubility at elevated temperatures compared to ambient conditions [21]. For brominated terephthalic acid derivatives, the solubility difference between hot and cold water is sufficient to enable effective purification through controlled crystallization [21].

The recrystallization process begins with dissolution of the crude product in the minimum volume of hot water required to achieve complete solvation [23] [24]. Temperatures typically range from 100°C to 300°C, depending on the specific brominated derivative and the presence of other functional groups [25]. The use of minimum solvent volume proves critical for maximizing recovery while minimizing the loss of product in the mother liquor [23].

Hot filtration removes insoluble impurities and undissolved starting materials before the crystallization step [23] [24]. This operation requires careful temperature control to prevent premature crystallization during filtration, which can trap impurities within the crystal lattice [23]. Pre-warming of filtration equipment with hot solvent helps maintain solution temperature during this critical step [24].

Controlled cooling initiates crystallization and determines crystal quality [21] [26]. Slow cooling rates favor the growth of large, well-formed crystals with higher purity, while rapid cooling produces smaller crystals that may incorporate more impurities [21]. The optimal cooling rate typically involves natural cooling to room temperature over several hours, followed by refrigeration to maximize precipitation [26].

Advanced crystallization techniques offer enhanced control over crystal size distribution and purity [27]. Reactive crystallization involves the in-situ generation of the desired product through acid-base reactions [27]. For brominated terephthalic acids, this approach involves dissolving the crude product in sodium hydroxide solution to form the disodium salt, followed by controlled acidification with sulfuric acid to precipitate the purified acid [27].

The pH control during reactive crystallization critically influences both crystal size and purity [27]. Studies demonstrate that crystal size distribution varies significantly with solution pH, with mean crystal sizes of 6.03, 9.42, and 10.34 micrometers at pH values of 5, 4, and 3, respectively [27]. Lower pH conditions favor larger crystal formation but may reduce overall purity if acidification occurs too rapidly [27].

Concentration effects during crystallization prove equally important [27]. At concentrations of 0.5, 0.3, and 0.1 M, mean crystal sizes of 7.57, 3.24, and 3.09 micrometers were observed, respectively [27]. Higher concentrations promote larger crystal formation but may increase the likelihood of impurity incorporation [27].

Solvent extraction purification methods offer alternative approaches for achieving polymer-grade purity [28]. These techniques involve dissolving crude brominated terephthalic acid derivatives in base compounds such as morpholine or N-methylpyrrolidone, which selectively solubilize the desired product while leaving impurities undissolved [28]. The method requires subsequent removal of residual base compound through thermal decomposition, electromagnetic heating, or chemical neutralization [28].

Evaporative cooling crystallization represents an advanced industrial technique for large-scale purification [25] [29]. The process involves sequential pressure and temperature reduction to cause solvent evaporation and consequent supersaturation [29]. Crystalline product precipitates as the solution becomes supersaturated, while impurities remain in solution due to their different solubility characteristics [29].

Quality control during crystallization requires monitoring of multiple parameters including temperature profiles, cooling rates, supersaturation levels, and nucleation events [26] [29]. Analytical techniques such as particle size analysis, thermal analysis, and spectroscopic methods provide real-time feedback for process optimization [26]. Crystal habit analysis using optical microscopy or scanning electron microscopy enables assessment of crystal quality and identification of optimal crystallization conditions [26].

The choice of crystallization solvent significantly impacts both yield and purity [22]. Aromatic carboxylic acids can be purified by conversion to their sodium salts, recrystallization from hot water, and reconversion to the free acids [22]. This approach minimizes the use of organic solvents while achieving high purity levels through the enhanced solubility differences between salt and acid forms [22].

Industrial implementation of crystallization protocols requires consideration of energy efficiency, waste minimization, and process robustness [20]. Heat integration systems that recover thermal energy from cooling crystallizers for use in other process steps improve overall energy efficiency [20]. Continuous crystallization systems offer advantages over batch operations in terms of product consistency and process control [20].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

586-35-6

Wikipedia

2-Bromoterephthalic acid

Dates

Last modified: 08-15-2023

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